7-chloro-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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Description
7-chloro-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a useful research compound. Its molecular formula is C14H9ClN4O3S and its molecular weight is 348.76. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Analysis
Heterocyclic compounds like pyrido[1,2-a][1,3,5]triazines are studied for their unique structural properties. For instance, Insuasty et al. (2006) examined the bond fixation within the heterocyclic component of similar molecules, revealing no direction-specific intermolecular interactions in some structures, while others are linked by hydrogen bonds into sheets containing centrosymmetric rings. This kind of structural analysis aids in understanding the chemical behavior and potential applications of these compounds in materials science and molecular engineering (Insuasty et al., 2006).
Antimicrobial Activity
The research into polyheterocyclic systems containing the 1,2,4-triazine moiety, like Abdel-Monem's study (2010), often investigates their potential antimicrobial properties. By synthesizing new nitrogen heterocycles and evaluating their antimicrobial activity, such studies contribute to the search for new antimicrobial agents that could lead to the development of new drugs or materials with built-in antimicrobial properties (Abdel-Monem, 2010).
Synthesis and Reactivity
The synthesis and chemical reactivity of triazinone derivatives and their interaction with various reagents provide insight into their potential applications in pharmaceuticals and agrochemicals. For example, research by Heras et al. (2003) on the synthesis of novel triazolo[1,5-a]triazin-7-ones highlights a pathway to creating highly functionalized [1,2,4]triazoles, which could have implications in drug design and development (Heras et al., 2003).
Coordination Compounds and Photophysical Properties
The development of coordination compounds based on pyridyltriazole ligands, as studied by Wolff et al. (2013), explores the influence of different substituents on the electronic and photophysical properties of these complexes. Such research has applications in the development of new materials for electronic devices, sensing, and catalysis (Wolff et al., 2013).
Properties
IUPAC Name |
7-chloro-2-[(3-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O3S/c15-10-4-5-12-16-13(17-14(20)18(12)7-10)23-8-9-2-1-3-11(6-9)19(21)22/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQHCLFKUMDVOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NC(=O)N3C=C(C=CC3=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.